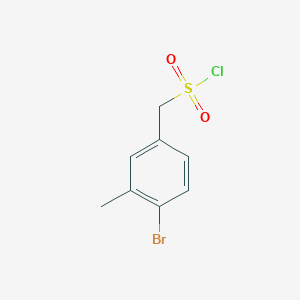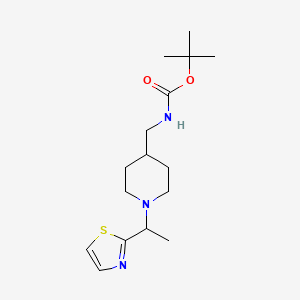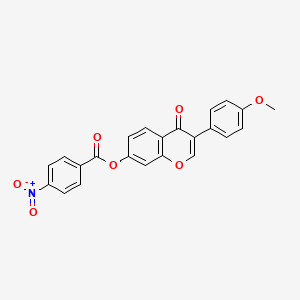
(4-Bromo-3-methylphenyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Bromo-3-methylphenyl)methanesulfonyl chloride” is an organic compound with the molecular formula C8H8BrClO2S . It appears as a powder and has a molecular weight of 283.57 .
Molecular Structure Analysis
The IUPAC name for this compound is “(4-bromo-3-methylphenyl)methanesulfonyl chloride” and its InChI code is1S/C8H8BrClO2S/c1-6-4-7(2-3-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3 . The SMILES representation is CC1=C(C=CC(=C1)CS(=O)(=O)Cl)Br . Physical And Chemical Properties Analysis
“(4-Bromo-3-methylphenyl)methanesulfonyl chloride” is a powder . It has a molecular weight of 283.57 . The compound should be stored at a temperature of -10 °C .Wissenschaftliche Forschungsanwendungen
Electrophilic Cyclization and Addition Reactions
(4-Bromo-3-methylphenyl)methanesulfonyl chloride has been involved in electrophilic cyclization and addition reactions, particularly with 4-sulfinylated or 4-sulfonylated allenecarboxylates. The reactions proceed with either 5-endo-trig cyclization or 3,2-addition reaction, largely depending on the substituent at the sulfur atom. This compound showcases versatility in organic synthesis, particularly in the creation of 5-(benzenesulfinyl)-2,5-dihydrofuran-2-ones and other complex molecules (Ivanov et al., 2014).
Pd-Catalyzed N-Arylation
The use of (4-Bromo-3-methylphenyl)methanesulfonyl chloride in Pd-catalyzed N-arylation of methanesulfonamide has been reported to avoid genotoxic impurities that may arise from conventional methods. This showcases its role in facilitating safer and more efficient synthesis methods in pharmaceutical chemistry (Rosen et al., 2011).
Sulfonation Studies
In the field of sulfonation, (4-Bromo-3-methylphenyl)methanesulfonyl chloride has been utilized in understanding the intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols. This involvement provides insights into reaction mechanisms and pathways in organic chemistry, especially in the formation and decomposition of sulfonic acids (Wit et al., 2010).
Structural Studies and Synthesis
The compound has been a subject of combined experimental and computational structural studies, especially in the formation of N-(2-cyanophenyl)disulfonamides. This highlights its significance in structural chemistry and material science, aiding in the understanding of molecular structures and interactions (Mphahlele & Maluleka, 2021).
Catalysis and Synthesis of Benzoxazoles
(4-Bromo-3-methylphenyl)methanesulfonyl chloride is involved in catalysis, particularly in the synthesis of benzoxazoles. This demonstrates its role in facilitating and improving the efficiency of synthesis processes in organic chemistry (Kumar et al., 2008).
Safety and Hazards
“(4-Bromo-3-methylphenyl)methanesulfonyl chloride” is classified as dangerous . It causes severe skin burns and eye damage . Contact with water liberates toxic gas . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-bromo-3-methylphenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-6-4-7(2-3-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGBSNVVYDJCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CS(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-methylphenyl)methanesulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorobenzyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2512915.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2512918.png)


![1-(4-bromophenyl)-5-(4-tert-butylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2512924.png)




![8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512931.png)

